(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C28H25N3O5 and its molecular weight is 483.524. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The structure of the compound consists of a benzo[d][1,3]dioxole moiety linked to a piperazine unit and a benzo[de]isoquinoline dione. This unique arrangement suggests potential interactions with biological targets due to the presence of multiple functional groups that may influence its pharmacological properties.
Chemical Formula
The molecular formula for the compound is C25H26N2O4, indicating a complex arrangement conducive to diverse biological activities.
Molecular Weight
The molecular weight is approximately 426.49 g/mol, which is typical for compounds designed for therapeutic applications.
Anticancer Properties
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit anticancer activity. A study on related compounds demonstrated their ability to inhibit cancer cell proliferation in various solid tumor lines. The synthesized derivatives showed cytotoxic effects and modulated the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-inflammatory mechanism alongside direct anticancer activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on similar piperazine derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Enzyme Inhibition
Investigations into enzyme inhibition have revealed that derivatives containing the benzo[d][1,3]dioxole structure can act as inhibitors for enzymes such as α-amylase and tyrosinase. These enzymes are crucial in carbohydrate metabolism and melanin production, respectively. The inhibition of these enzymes could lead to applications in diabetes management and skin whitening treatments .
Table of Biological Activities
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of benzo[d][1,3]dioxole derivatives, compounds were tested against several cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity of piperazine derivatives against various pathogens. The study found that modifications to the benzo[d][1,3]dioxole moiety significantly influenced antimicrobial potency. Compounds exhibiting higher activity were further analyzed for their mechanisms of action, revealing insights into how these compounds could be developed into effective antibiotics.
Properties
IUPAC Name |
2-[2-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c32-25(10-8-19-7-9-23-24(17-19)36-18-35-23)30-14-11-29(12-15-30)13-16-31-27(33)21-5-1-3-20-4-2-6-22(26(20)21)28(31)34/h1-10,17H,11-16,18H2/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJFIOCLDZNLKA-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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